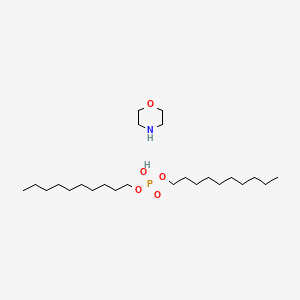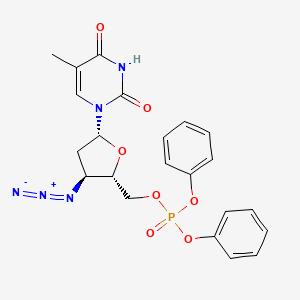
5'-Thymidylic acid, 3'-azido-3'-deoxy-, diphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diphenyl ester: is a synthetic nucleotide analog It is structurally derived from thymidine monophosphate, where the 3’-hydroxyl group is replaced by an azido group, and the phosphate group is esterified with diphenyl
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, diphenyl ester typically involves the following steps:
Starting Material: Thymidine is used as the starting material.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using a reagent such as sodium azide in the presence of a suitable solvent like dimethylformamide.
Phosphorylation: The 5’-hydroxyl group is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Esterification: The resulting 5’-phosphate is esterified with diphenyl groups using diphenyl chlorophosphate under anhydrous conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions, particularly in the presence of nucleophiles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Phosphorus Oxychloride: Used for phosphorylation.
Diphenyl Chlorophosphate: Used for esterification.
Palladium Catalyst: Used for reduction of the azido group.
Major Products:
Amino Derivatives: Formed from the reduction of the azido group.
Hydrolyzed Products: Formed from the hydrolysis of ester bonds.
科学的研究の応用
Chemistry:
Nucleotide Analog Studies: Used as a model compound to study the properties and reactions of nucleotide analogs.
Synthetic Chemistry: Employed in the synthesis of more complex nucleotide analogs and derivatives.
Biology:
DNA Probes: Utilized in the development of DNA probes for detecting specific nucleotide sequences.
Enzyme Inhibition Studies: Investigated for its potential to inhibit enzymes involved in nucleotide metabolism.
Medicine:
Antiviral Research: Explored for its potential antiviral properties, particularly against viruses that rely on nucleotide analogs for replication.
Drug Development: Studied as a potential lead compound for the development of new therapeutic agents.
Industry:
Biotechnology: Used in various biotechnological applications, including the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, diphenyl ester involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the azido group at the 3’ position prevents further elongation of the nucleotide chain, effectively terminating the synthesis process. This property makes it a useful tool in studying nucleotide metabolism and as a potential antiviral agent.
類似化合物との比較
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: A derivative where the azido group is replaced by an amino group.
5’-Thymidylic acid, 3’-azido-3’-deoxy-, monophenyl ester: A similar compound with a single phenyl ester group.
Uniqueness:
Diphenyl Ester Group: The presence of two phenyl ester groups in 5’-Thymidylic acid, 3’-azido-3’-deoxy-, diphenyl ester distinguishes it from other similar compounds. This structural feature may influence its chemical reactivity and biological activity.
Its unique structure makes it a valuable compound for studying nucleotide analogs and developing new therapeutic agents.
特性
CAS番号 |
142629-85-4 |
|---|---|
分子式 |
C22H22N5O7P |
分子量 |
499.4 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl diphenyl phosphate |
InChI |
InChI=1S/C22H22N5O7P/c1-15-13-27(22(29)24-21(15)28)20-12-18(25-26-23)19(32-20)14-31-35(30,33-16-8-4-2-5-9-16)34-17-10-6-3-7-11-17/h2-11,13,18-20H,12,14H2,1H3,(H,24,28,29)/t18-,19+,20+/m0/s1 |
InChIキー |
NOLAGXCUVCYBGW-XUVXKRRUSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


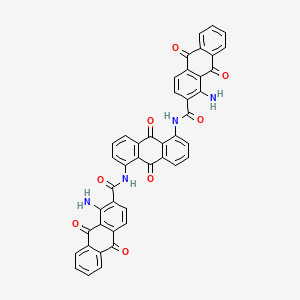
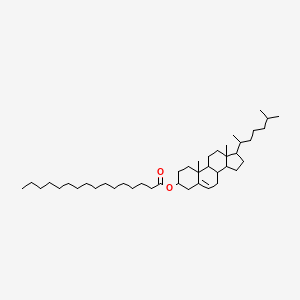
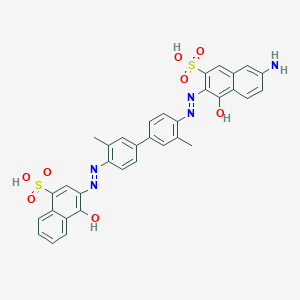

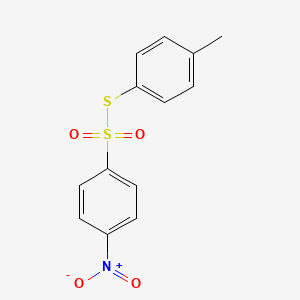

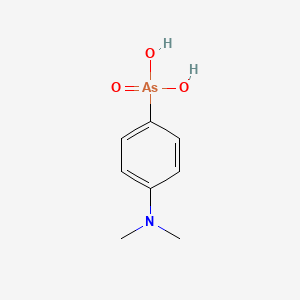
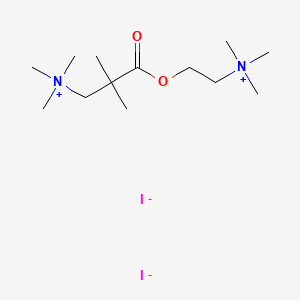
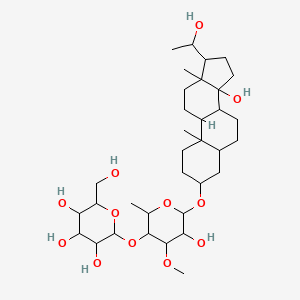
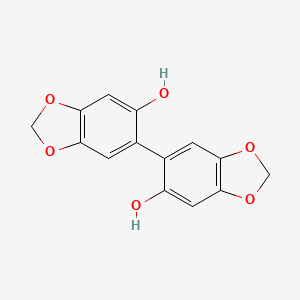
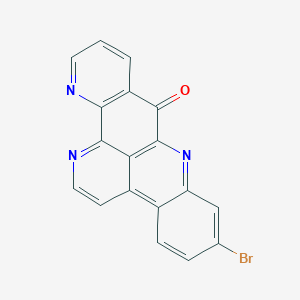

![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)
